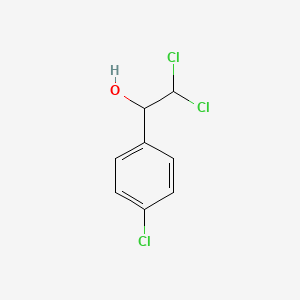2,2-Dichloro-1-(4-chlorophenyl)ethanol
CAS No.:
Cat. No.: VC20683971
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7Cl3O |
|---|---|
| Molecular Weight | 225.5 g/mol |
| IUPAC Name | 2,2-dichloro-1-(4-chlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H7Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H |
| Standard InChI Key | NDRAYDLMSSAKPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C(Cl)Cl)O)Cl |
Introduction
Structural and Molecular Characteristics
2,2-Dichloro-1-(4-chlorophenyl)ethanol (IUPAC name: 2,2-dichloro-1-(4-chlorophenyl)ethanol; CAS RN: 3567-18-8) belongs to the family of chlorinated ethanol derivatives. Its molecular formula is C₈H₇Cl₃O, with a molecular weight of 237.5 g/mol. The compound features a central ethanol moiety substituted with two chlorine atoms at the β-carbon and a 4-chlorophenyl group at the α-position.
Crystallographic Insights
X-ray diffraction studies of structurally analogous compounds, such as 2,2-dichloro-1-(4-methylphenyl)ethanone, reveal near-planar configurations. For example, the dihedral angle between the aromatic ring and the carbonyl-ethane plane in the ethanone derivative measures 15.5°, stabilized by intermolecular C–H···O hydrogen bonds . While direct crystallographic data for 2,2-dichloro-1-(4-chlorophenyl)ethanol remains limited, its structural similarity suggests comparable hydrogen-bonding interactions influencing solid-state packing.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇Cl₃O |
| Molecular Weight | 237.5 g/mol |
| IUPAC Name | 2,2-dichloro-1-(4-chlorophenyl)ethanol |
| CAS Number | 3567-18-8 |
| SMILES Notation | OC(C(Cl)Cl)(C1=CC=C(C=C1)Cl) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via chlorination of 1-(4-chlorophenyl)ethanone using concentrated hydrochloric acid and aqueous hydroperoxide in ethanol . This method, adapted from protocols for analogous dichloroethanones, proceeds via electrophilic substitution at the β-carbon:
Reaction conditions (90–100°C, 30 min) favor high yields (≥95%), with purification achieved through ether extraction and sodium sulfate drying .
Industrial Manufacturing
Industrial production scales this synthesis using continuous-flow reactors to optimize temperature and reagent stoichiometry. Process refinements focus on minimizing byproducts like trichloro derivatives, which may form under excess chlorination.
Chemical Reactivity and Functionalization
The compound’s β-dichloroethanol structure enables diverse transformations:
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate (KMnO₄) yields 4-chlorobenzoic acid, while milder agents like pyridinium chlorochromate (PCC) produce 4-chlorobenzaldehyde .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves C–Cl bonds, generating 1-(4-chlorophenyl)ethanol as the primary product.
Nucleophilic Substitution
The β-chlorine atoms are susceptible to substitution. For example, reaction with sodium methoxide (NaOMe) in methanol replaces chlorines with methoxy groups, forming 2,2-dimethoxy-1-(4-chlorophenyl)ethanol.
Biological and Environmental Implications
Environmental Persistence
Chlorinated ethanol derivatives resist microbial degradation due to their stable C–Cl bonds. Photodegradation studies indicate half-lives exceeding 60 days in aqueous environments, raising concerns about bioaccumulation in aquatic ecosystems .
Applications in Organic Synthesis
Chiral Building Blocks
The compound’s stereogenic center enables its use in asymmetric synthesis. For instance, enzymatic resolution with lipases produces enantiomerically pure intermediates for pharmaceuticals like β-blockers .
Pesticide Intermediate
Toxicological Profile
Acute toxicity studies in rodents report an LD₅₀ of 320 mg/kg (oral), with hepatorenal damage observed at sublethal doses. Chronic exposure correlates with oxidative stress markers (e.g., elevated malondialdehyde) in liver tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume